molecular formula C13H11ClN6OS2 B3019002 2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide CAS No. 924838-07-3

2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

Cat. No. B3019002
CAS RN: 924838-07-3
M. Wt: 366.84
InChI Key: FFPRWBCBNVAFAY-UHFFFAOYSA-N
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Description

2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known by its chemical name, TTP488, and has been shown to have promising effects in treating a variety of diseases, including Alzheimer's disease and cancer.

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Novel thiazole derivatives, including those structurally related to 2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide, have been synthesized and investigated for their biological activities. Some of these compounds displayed significant antibacterial activity, particularly against strains such as C. parapsilosis and C. glabrata, showcasing their potential in antimicrobial therapy. Moreover, certain derivatives exhibited notable cytotoxicity against various cancer cell lines, including HL-60 human leukemia and THP-1 human monocytic leukemia cells, suggesting a potential avenue for cancer treatment research (Dawbaa et al., 2021).

Anticonvulsant Studies

Compounds structurally related to this compound were prepared and evaluated for their anticonvulsant properties. The synthesized N-Benzyl-3-[(chlorophenyl)amino]propanamides demonstrated significant efficacy in models of maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizures. Some isomers showed greater potency than standard anticonvulsant drugs like phenytoin, highlighting their potential in the development of new treatments for generalized seizures (Idris et al., 2011).

Anticancer and Antimicrobial Properties

Another study focused on the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, structurally akin to the subject compound. These compounds were subjected to cyclization to form 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones, which were then tested for their antibacterial and antifungal activities. The research suggests the potential of these compounds in developing new antimicrobial agents (Baranovskyi et al., 2018).

Herbicidal Activity

Research into N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, a compound with structural similarities, demonstrated effective herbicidal activity. This highlights a potential application in agriculture for controlling weed growth, emphasizing the versatility of compounds within this chemical class (Liu et al., 2008).

properties

IUPAC Name

2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN6OS2/c1-8(11(21)16-12-15-6-7-22-12)23-13-17-18-19-20(13)10-5-3-2-4-9(10)14/h2-8H,1H3,(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPRWBCBNVAFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)SC2=NN=NN2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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